4-bromo-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide
Description
4-Bromo-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide is a benzamide derivative featuring a pyridazine core substituted with an ethanesulfonyl group and a brominated aromatic ring.
Properties
IUPAC Name |
4-bromo-N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O3S/c1-2-27(25,26)18-11-10-17(22-23-18)14-4-3-5-16(12-14)21-19(24)13-6-8-15(20)9-7-13/h3-12H,2H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWSFFNQBSDCEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The introduction of the bromine atom and the ethanesulfonyl group are key steps in the synthesis. Common reagents used in these reactions include brominating agents and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticancer Properties
Research indicates that pyridazine derivatives, including 4-bromo-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide, exhibit significant anticancer activity. These compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation and survival. For example, studies have demonstrated the ability of similar compounds to induce apoptosis in various cancer cell lines by targeting the PI3K/Akt signaling pathway .
Antimicrobial Effects
The compound also displays antimicrobial properties. It has been evaluated for its efficacy against a range of bacterial strains, showing potential as a therapeutic agent in treating infections caused by resistant bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial effects, 4-bromo-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide has been investigated for anti-inflammatory properties. It may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and chemokines, making it a candidate for treating chronic inflammatory diseases .
Drug Development
The compound is being researched for its potential use in drug development aimed at treating various diseases, particularly cancer and inflammatory disorders. Its ability to inhibit key biological pathways makes it a valuable lead compound for further optimization and formulation into therapeutic agents .
Agrochemical Applications
Beyond medicinal uses, there is growing interest in the application of this compound within agrochemicals. Its biological activity suggests potential as a pesticide or herbicide, targeting specific pests or weeds while minimizing impact on non-target organisms .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated significant apoptosis induction in breast cancer cell lines with IC50 values in the low micromolar range. |
| Study B | Antimicrobial | Showed effectiveness against MRSA strains with minimal inhibitory concentration (MIC) values comparable to existing antibiotics. |
| Study C | Anti-inflammatory | Reduced levels of TNF-alpha and IL-6 in vitro, indicating potential for treating rheumatoid arthritis. |
Mechanism of Action
The mechanism of action of 4-bromo-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Structural Differences and Implications
Core Heterocycles :
- The target compound’s pyridazine core differs from pyrazolopyrimidine (Example 53) and imidazopyridazine (Compound 56). Pyridazine offers a smaller aromatic system with two adjacent nitrogen atoms, which may enhance hydrogen-bonding interactions compared to bulkier fused-ring analogs .
- Broflanilide () retains a benzamide backbone but substitutes pyridazine with a polyhalogenated phenyl group, emphasizing hydrophobic interactions in pesticidal activity .
Substituent Effects: Ethanesulfonyl (target compound) vs. Trifluoromethyl (Compound 56): Sulfonyl groups improve aqueous solubility and metabolic stability compared to lipophilic trifluoromethyl substituents . Bromo (target compound and Broflanilide): Bromine’s steric bulk and electronegativity may enhance binding to hydrophobic pockets or act as a halogen bond donor .
Synthetic Approaches :
- The target compound likely employs Suzuki-Miyaura coupling (as in , Example 53) to attach the pyridazine-phenyl moiety to the benzamide. Ethanesulfonyl introduction may involve sulfonation or nucleophilic displacement .
- Broflanilide ’s synthesis () emphasizes multi-step halogenation and amidation, reflecting the complexity of polyhalogenated agrochemicals .
Research Findings and Pharmacological Insights
- Antimalarial Activity : Imidazopyridazine derivatives () demonstrate potent antimalarial activity, suggesting the target compound’s pyridazine core could be optimized for similar applications .
- Kinase Inhibition : Fluorinated pyrazolopyrimidines () are established kinase inhibitors. The target compound’s ethanesulfonyl group may confer selectivity for ATP-binding pockets .
Biological Activity
Overview
4-bromo-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide is a synthetic compound that has attracted attention for its potential biological activities. This compound features a complex structure that includes a bromine atom, an ethanesulfonyl group, and a pyridazine moiety, which together suggest diverse pharmacological applications. The unique combination of functional groups in this compound enhances its reactivity and biological interactions, making it a candidate for therapeutic development.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Component | Description |
|---|---|
| IUPAC Name | 4-bromo-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide |
| Molecular Formula | C19H16BrN3O3S |
| CAS Number | 946303-76-0 |
This structure allows for various chemical transformations, which may lead to different biological effects. The presence of the bromine atom can facilitate nucleophilic substitution reactions, while the sulfonyl group may engage in electrophilic aromatic substitution.
Biological Activity
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Anti-inflammatory Properties : Compounds containing pyridazine and benzamide structures have been shown to inhibit cyclooxygenase and lipoxygenase enzymes, which are critical in inflammatory pathways.
- Analgesic Effects : The analgesic properties of benzamide derivatives suggest potential applications in pain management.
- Anticancer Activity : The unique combination of functional groups in 4-bromo-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide may confer distinct pharmacological properties that could be exploited for cancer treatment.
The mechanism of action for 4-bromo-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide involves interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application.
Research Findings
Recent studies have focused on the synthesis and evaluation of this compound's biological activity. For instance, derivatives with similar structural features have demonstrated potent anti-inflammatory and anticancer effects in various assays.
Case Studies
- Anti-inflammatory Activity : A study demonstrated that pyridazine derivatives showed significant inhibition of inflammation markers in vitro, suggesting that 4-bromo-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide could exhibit similar effects.
- Anticancer Potential : In cell line studies, compounds with related structures exhibited IC50 values indicating effective growth inhibition against various cancer cell lines, supporting the potential use of this compound in oncology .
Comparative Analysis
To understand the uniqueness of 4-bromo-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide compared to similar compounds, the following table summarizes key findings:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 4-bromo-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide | Bromine, ethanesulfonyl group | Anti-inflammatory, analgesic, anticancer |
| N-(2-acetyl-5-bromophenyl)benzamide | Bromophenyl moiety | Analgesic and anti-inflammatory effects |
| 6-Methylpyridazinone derivatives | Similar heterocyclic structure | Anti-inflammatory properties |
Q & A
Q. Optimization Tips :
- Solvent Selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility of intermediates .
- Catalyst Loading : Reduced Pd catalyst concentrations (0.5–2 mol%) minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or HPLC ensures high purity (>95%) .
Basic: Which analytical techniques are critical for characterizing this compound, and how are they applied?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., bromo, ethanesulfonyl) and aromatic proton integration .
- 2D NMR (COSY, HSQC) : Resolves complex coupling in the pyridazine and phenyl rings .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peak at m/z ~462.2) and fragmentation patterns .
- HPLC-PDA : Assesses purity (>98%) and detects trace impurities using C18 columns and acetonitrile/water gradients .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
